molecular formula C9H11BrN2O2 B2534609 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid CAS No. 1006451-45-1

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2534609
CAS No.: 1006451-45-1
M. Wt: 259.103
InChI Key: NVAIETNEKATDHE-UHFFFAOYSA-N
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Description

“4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . It is a heteroaryl halide . The molecular formula is C9H11BrN2O2 .


Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to a bromine atom and a cyclopentyl group .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 259.100 Da . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are pivotal in synthesizing biologically active compounds. Their significance lies in their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as scaffold structures in heterocyclic compounds due to their versatile synthetic applicability and biological activity, guiding medicinal chemistry developments (Cetin, 2020).

Role in Synthesis of Heterocycles

The reactivity of pyrazoline derivatives, including 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid, makes them valuable building blocks for synthesizing various heterocyclic compounds. This utility extends to the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting their importance in generating new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Anticancer Agent Development

Knoevenagel condensation products, including derivatives of pyrazole carboxylic acids, have shown significant potential as anticancer agents. These compounds, derived through reactions indicating their utility in drug discovery, have exhibited remarkable anticancer activity by targeting various cancer targets such as DNA, microtubules, and various kinases. This underscores the importance of pyrazole derivatives in medicinal chemistry for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Pharmacological Properties

Pyrazole and its derivatives are integral in heterocyclic chemistry, contributing to the development of pharmaceutical compounds. Their basic and unsaturated nature due to the presence of double bonds in their ring structure makes them fundamental in creating drugs and organic compounds with a wide range of biological activities (Bhattacharya et al., 2022).

Synthesis Methods and Bioevaluation

The synthesis of pyrazole derivatives, including bioevaluation for their pharmaceutical and agrochemical activities, is of significant interest. These compounds have been synthesized under various conditions, showing potential physical and chemical properties crucial for developing new agrochemicals and pharmaceuticals (Sheetal et al., 2018).

Safety and Hazards

While specific safety and hazards information for “4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” is not available, general precautions should be taken while handling it, such as avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

“4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” may be used as a starting material in the synthesis of other compounds . Its future directions could include its use in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Properties

IUPAC Name

4-bromo-1-cyclopentylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAIETNEKATDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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